methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate
Description
The compound methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a heterocyclic molecule featuring a benzoate ester core substituted with a methoxy group, a sulfamoyl linker, and a pyridine-pyrazole hybrid moiety. The sulfamoyl group is historically associated with antimicrobial activity, as seen in sulfonamide drugs, while the pyrazole and pyridine rings may enhance binding to biological targets through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23-16(6-7-21-23)15-8-13(10-20-12-15)11-22-29(25,26)18-9-14(19(24)28-3)4-5-17(18)27-2/h4-10,12,22H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWCLIBVPZMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the pyrazole and pyridine moieties. The sulfonamide group is then incorporated through sulfonation reactions.
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Step 1: Preparation of the Benzoate Core
- Starting material: 4-methoxybenzoic acid
- Reagents: Methanol, sulfuric acid
- Reaction: Esterification to form methyl 4-methoxybenzoate
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic use.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in disease pathways. The pyrazole and pyridine moieties contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structure.
Functional Group Analysis
- Sulfamoyl vs.
- Pyridine-Pyrazole Hybrid : Unlike compounds with isolated pyrazole rings (e.g., [[3], [5–7]]), the pyridine-pyrazole linkage in the target compound could enhance electronic effects or π-stacking in protein binding.
- Fluorine and Chlorine Substitution : Fluorinated () and chlorinated () analogs exhibit increased lipophilicity and metabolic stability, whereas the target compound’s methoxy group may prioritize solubility over membrane permeability.
Structural and Crystallographic Insights
- X-ray diffraction, supported by SHELX software , is commonly used to resolve crystal structures of pyrazole derivatives (e.g., ). The target compound’s hydrogen-bonding network (via sulfamoyl and methoxy groups) could influence crystalline packing and stability.
- Graph set analysis of hydrogen bonds in related compounds reveals diverse supramolecular architectures, which may correlate with melting points or solubility.
Biological Activity
Methyl 4-methoxy-3-({[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a methoxy group, a sulfamoyl linkage, and a pyrazole ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth and inflammation. Pyrazole derivatives, similar to this compound, have been shown to target various kinases such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with established chemotherapeutic agents like doxorubicin has shown synergistic effects, enhancing cytotoxicity and promoting apoptosis in resistant cancer cells .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Yes |
| Compound B | MDA-MB-231 | 10 | Yes |
| Methyl 4-methoxy... | MDA-MB-231 | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Pyrazole derivatives have been reported to possess significant antibacterial properties against various strains of bacteria by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Case Studies
A study conducted on the efficacy of pyrazole derivatives in treating resistant bacterial infections highlighted the potential of compounds like methyl 4-methoxy... in clinical settings. The study demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
